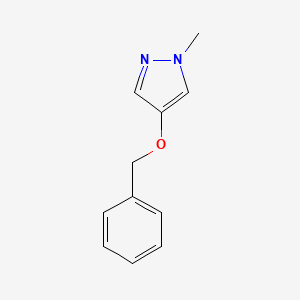
Ethyl 4-phenyl-1-propylpiperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-phenyl-1-propylpiperidine-4-carboxylate is a chemical compound with the molecular formula C14H19NO2. It is also known by other names such as Isonipecotic acid, 4-phenyl-, ethyl ester, and Ethyl 4-phenylisonipecotate . This compound belongs to the class of piperidine derivatives, which are significant in the pharmaceutical industry due to their presence in various drugs and alkaloids .
Vorbereitungsmethoden
The synthesis of Ethyl 4-phenyl-1-propylpiperidine-4-carboxylate involves several steps. One common method is the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions typically include the use of an oxidizing agent such as iodine(III) and a gold(I) complex as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Analyse Chemischer Reaktionen
Ethyl 4-phenyl-1-propylpiperidine-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents such as hydrogen gas in the presence of metal catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-phenyl-1-propylpiperidine-4-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential pharmacological properties, including its role as a precursor in the synthesis of drugs with analgesic and anesthetic effects . Additionally, it has applications in the industrial sector, particularly in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 4-phenyl-1-propylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known to interact with receptors in the central nervous system, potentially influencing neurotransmitter release and uptake . This interaction may contribute to its observed pharmacological effects, such as pain relief and sedation.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-phenyl-1-propylpiperidine-4-carboxylate can be compared with other piperidine derivatives, such as Ethyl 4-phenylpiperidine-4-carboxylate and Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate . These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific propyl group, which may affect its pharmacokinetics and pharmacodynamics compared to other derivatives.
Eigenschaften
CAS-Nummer |
59962-58-2 |
|---|---|
Molekularformel |
C17H25NO2 |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
ethyl 4-phenyl-1-propylpiperidine-4-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-3-12-18-13-10-17(11-14-18,16(19)20-4-2)15-8-6-5-7-9-15/h5-9H,3-4,10-14H2,1-2H3 |
InChI-Schlüssel |
NGKANCHVZGIRFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCC(CC1)(C2=CC=CC=C2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![O6-Tert-butyl O7-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B13913705.png)
![(3R)-4-[4-(benzyloxy)phenyl]-3-{[(tert-butoxy)carbonyl]amino}butanoicacid](/img/structure/B13913706.png)




![5-Bromothieno[2,3-d]thiazol-2-amine](/img/structure/B13913730.png)


